MCPA-butyl
Overview
Description
MCPA-butyl, also known as butyl (4-chloro-2-methylphenoxy)acetate , is a derivative of MCPA . It is a selective herbicide with systemic activity, disrupting plant hormone responses and used for controlling broadleaf weeds .
Synthesis Analysis
MCPA-butyl can be synthesized from the corresponding phenol by exposing it to chloroacetic acid and dilute base in a straightforward substitution reaction . Recent studies have also explored the synthesis of herbicidal ionic liquids based on MCPA .
Molecular Structure Analysis
The molecular formula of MCPA-butyl is C13H17ClO3 . It has an average mass of 256.725 Da and a monoisotopic mass of 256.086609 Da .
Chemical Reactions Analysis
MCPA-butyl, as a derivative of MCPA, acts by mimicking the action of the plant growth hormone auxin, which results in uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant .
Physical And Chemical Properties Analysis
MCPA-butyl has a density of 1.1±0.1 g/cm³, a boiling point of 332.2±27.0 °C at 760 mmHg, and a flash point of 124.8±22.7 °C . It has a molar refractivity of 67.6±0.3 cm³, and a molar volume of 227.7±3.0 cm³ .
Scientific Research Applications
Comparative Effects on Algal Growth
MCPA-butyl, among other herbicides, has been studied for its impact on aquatic ecosystems, particularly on the green alga Selenastrum capricornutum. Research has shown that pesticide formulations, including MCPA, can have greater toxic effects than the active ingredient alone, affecting algal growth and photosynthesis. Such studies highlight the ecological risks associated with the use of MCPA in agriculture and its potential to harm non-target species in aquatic environments (Caux, Ménard, & Kent, 1996).
Enhancing Esterification Processes
In the field of biochemical engineering, MCPA-butyl esters, preferred for their low water solubility and environmental friendliness, have been synthesized using immobilized lipase catalysis under microwave irradiation. This process intensification study showcases the potential of using MCPA for sustainable herbicide formulations, offering a greener alternative to traditional chemical synthesis methods (Shinde & Yadav, 2014).
Toxicity Evaluation in Aquatic and Terrestrial Organisms
Studies have also delved into the toxicity of MCPA, including its effects on Cyprinus carpio embryos. These investigations help in understanding the environmental impact of MCPA, shedding light on its potential dangers to non-target aquatic organisms and further emphasizing the need for cautious use in agricultural practices to prevent ecosystem damage (Sun et al., 2021).
Pesticide Exposure Assessment
Research has aimed at identifying factors that influence exposure to MCPA among farm applicators, emphasizing the significance of understanding and managing exposure to ensure safety in agricultural settings. This study underlines the importance of protective measures and proper handling practices to minimize health risks associated with herbicide use (Arbuckle et al., 2002).
Mechanistic Studies on Herbicide Action
Further research has explored the mechanism of action of phenoxy-acid compounds like MCPA on plant mitochondria, providing insights into how these herbicides affect plant physiology at the cellular level. Such studies contribute to a deeper understanding of herbicide action, potentially guiding the development of more targeted and environmentally friendly pest management strategies (Matlib, Kirkwood, & Smith, 1972).
Future Directions
MCPA-butyl, as a widely used herbicide, has been the subject of various studies. Recent research has focused on the development of controlled release formulations of pesticides, including MCPA-butyl, to reduce the volatilization and leaching risks . This could potentially improve the use efficiency and reduce the off-target effects of pesticides.
properties
IUPAC Name |
butyl 2-(4-chloro-2-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-4-7-16-13(15)9-17-12-6-5-11(14)8-10(12)2/h5-6,8H,3-4,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRRSPSPRIGHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042112 | |
Record name | MCPA-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MCPA-butyl | |
CAS RN |
1713-12-8 | |
Record name | MCPA-butyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1713-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MCPA-butyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MCPA-butyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 4-chloro-o-tolyloxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MCPA-BUTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D103H30012 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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